molecular formula C17H21N3O6S B2608207 N-(3-(3-((2,4-dioxooxazolidin-3-yl)methyl)azetidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide CAS No. 2034462-73-0

N-(3-(3-((2,4-dioxooxazolidin-3-yl)methyl)azetidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide

Cat. No.: B2608207
CAS No.: 2034462-73-0
M. Wt: 395.43
InChI Key: BINGBJQWCKRKJQ-UHFFFAOYSA-N
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Description

N-(3-(3-((2,4-dioxooxazolidin-3-yl)methyl)azetidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide is a complex organic compound that features a unique structure combining an oxazolidinone ring, an azetidine ring, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3-((2,4-dioxooxazolidin-3-yl)methyl)azetidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide typically involves multiple steps:

    Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of amino acids or their derivatives under specific conditions.

    Introduction of the Azetidine Ring: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors.

    Coupling Reactions: The oxazolidinone and azetidine rings are then coupled with a benzenesulfonamide derivative through amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(3-(3-((2,4-dioxooxazolidin-3-yl)methyl)azetidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzenesulfonamide moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(3-(3-((2,4-dioxooxazolidin-3-yl)methyl)azetidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its structural properties may be exploited in the design of novel materials with specific functionalities.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism of action of N-(3-(3-((2,4-dioxooxazolidin-3-yl)methyl)azetidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Fluorobenzyl)-2-(®-5-(3-methylureido)-2’,4’-dioxo-2,3-dihydrospiro[indene-1,5’-oxazolidin]-3’-yl)-N-((S)-1,1,1-trifluoropropan-2-yl)acetamide
  • Benzamide derivatives with cyclic amide motifs

Uniqueness

N-(3-(3-((2,4-dioxooxazolidin-3-yl)methyl)azetidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide stands out due to its combination of an oxazolidinone ring, an azetidine ring, and a benzenesulfonamide group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

N-[3-[3-[(2,4-dioxo-1,3-oxazolidin-3-yl)methyl]azetidin-1-yl]-3-oxopropyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O6S/c1-12-3-2-4-14(7-12)27(24,25)18-6-5-15(21)19-8-13(9-19)10-20-16(22)11-26-17(20)23/h2-4,7,13,18H,5-6,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BINGBJQWCKRKJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCCC(=O)N2CC(C2)CN3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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